2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-17-10-6-5-9-15(17)18(23)21-16(13-22-19-11-12-20-22)14-7-3-2-4-8-14/h2-12,16H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHQKAFDIFAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Methoxylation: The methoxy group is usually introduced through a methylation reaction using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the amide bond between the benzoyl chloride and the amine group on the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide.
Reduction: Formation of a reduced triazole derivative.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide Core
Position and Nature of Substituents
- Target Compound : The methoxy group at C2 may enhance lipophilicity and influence steric interactions compared to analogues with substituents at other positions.
- 4-Acetamido-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide (BG15586) : Features a 4-acetamido group on the benzamide, which introduces a polar moiety that could improve solubility but reduce membrane permeability compared to the methoxy group .
- N-Phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide Derivatives : Synthesized via microwave-assisted C-N coupling, these compounds lack the methoxy group but retain the triazole moiety, emphasizing the role of the triazole in stability and binding interactions .
N-Substituent Modifications
Triazole-Containing Chains
- Deuterated Nivasorexant Analogues: Compounds with similar triazole-phenyl-ethyl chains but additional substituents (e.g., hydroxyethoxy or morpholino groups) demonstrate how chain flexibility and hydrogen-bonding sites affect pharmacokinetics .
Heterocyclic Replacements
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide : Replaces the triazole with a dihydrothiazole ring, altering electronic properties and binding modes. X-ray analysis confirms planar geometry, suggesting differences in intermolecular interactions compared to triazole-containing analogues .
Structural and Crystallographic Insights
- Software Tools : SHELX and WinGX suites are critical for resolving crystal structures of analogues like (Z)-N-[3-(2-methoxyphenyl)-dihydrothiazol-2-ylidene]-4-methylbenzamide, revealing bond lengths (C–C: 1.38–1.42 Å) and anisotropic displacement parameters .
- Triazole vs. Thiazole Geometry : Triazole rings in the target compound adopt a planar conformation, whereas dihydrothiazoles exhibit slight puckering, influencing packing efficiency and solubility .
Biological Activity
2-Methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis details, and relevant studies.
Chemical Structure and Properties
The molecular formula of 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is , with a molecular weight of approximately 312.37 g/mol. The compound features a methoxy group and a triazole moiety that are crucial for its biological interactions.
Biological Activity Overview
1. Enzyme Inhibition
Research indicates that compounds similar to 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide exhibit significant inhibitory effects on various enzymes. For instance, derivatives of triazole have been shown to inhibit human carbonic anhydrase (CA) isoforms, which are implicated in numerous physiological processes and diseases. In particular, studies have demonstrated that certain triazole derivatives can inhibit CA I and II with medium potency and CA IX and XII with nanomolar potency .
2. Antimicrobial Activity
The compound has been explored for its antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The presence of the phenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .
3. Anticancer Potential
There is emerging evidence suggesting that triazole-containing compounds may possess anticancer activities. The inhibition of specific CA isoforms has been linked to reduced tumor growth and metastasis in various cancer models . For example, compounds targeting CA IX have shown promise in reducing tumor-associated hypoxia.
The biological activity of 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can be attributed to several mechanisms:
1. Enzyme Inhibition
The interaction with carbonic anhydrase involves binding at the active site of the enzyme, disrupting its catalytic function. This inhibition can lead to alterations in pH regulation within cells and tissues, affecting cellular metabolism.
2. Interaction with Cellular Targets
The triazole ring may facilitate interactions with various cellular targets beyond enzymes, including receptors involved in cell signaling pathways. This could modulate cellular responses to external stimuli.
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide:
Synthesis Methods
The synthesis of 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves:
1. Formation of the Triazole Ring
This is achieved via a "click" reaction between an azide and an alkyne under copper(I)-catalyzed conditions.
2. Amide Bond Formation
Following the synthesis of the triazole moiety, an amide bond is formed by reacting the triazole derivative with an appropriate benzoyl chloride or equivalent under basic conditions .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide? A: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 2H-1,2,3-triazol-2-yl moiety .
- Step 2: Amide coupling between 2-methoxybenzoic acid derivatives and the amine-containing intermediate (e.g., 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine) using coupling agents like EDCI/HOBt .
- Purification: Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Validation via NMR (¹H/¹³C), HPLC, and mass spectrometry ensures structural fidelity .
Structural Characterization Techniques
Q: Which analytical methods are critical for confirming the structure of this compound? A: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the triazole proton resonates at δ 7.8–8.2 ppm .
- X-ray Crystallography: SHELX-based refinement (using programs like WinGX) resolves absolute configuration and intermolecular interactions .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₉H₂₀N₄O₂) .
- Infrared Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (methoxy C-O) validate functional groups .
Initial Biological Activity Assessment
Q: How can researchers evaluate the compound’s potential biological activity? A: Preliminary screens focus on:
- Receptor Binding Assays: Radioligand displacement studies (e.g., neurokinin 1 receptor antagonism, as seen in structurally related triazole derivatives ).
- Enzyme Inhibition: Fluorescence-based assays (e.g., bacterial quorum sensing enzymes) to assess IC₅₀ values .
- In Vivo Models: Acute toxicity (rodent LD₅₀) and efficacy in pain/depression models (tail-flick test, forced swim test) .
Dose-response curves and statistical validation (ANOVA) are critical for reproducibility .
Advanced Synthesis Optimization
Q: How can reaction yields be improved for scaled-up synthesis? A: Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance CuAAC efficiency .
- Catalyst Tuning: Cu(I) sources (e.g., CuBr) with ligand additives (TBTA) reduce side reactions .
- Flow Chemistry: Continuous reactors improve heat/mass transfer for azide-alkyne cycloaddition .
- Byproduct Analysis: LC-MS monitors impurities (e.g., unreacted benzamide intermediates) .
Addressing Contradictory Data in Biological Activity
Q: How should researchers resolve discrepancies between in vitro and in vivo activity data? A: Systematic approaches include:
- Metabolic Stability Testing: Liver microsome assays to identify rapid degradation (e.g., cytochrome P450 interactions) .
- Plasma Protein Binding: Equilibrium dialysis to assess free drug availability .
- Pharmacokinetic Profiling: AUC and Cₘₐₓ measurements in rodent models explain bioavailability gaps .
- Target Engagement Assays: Ex vivo receptor occupancy studies validate mechanism-of-action .
Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective for designing SAR studies on this compound? A: Focus on:
- Triazole Modifications: Compare 1H- vs. 2H-triazole isomers (synthesized via click chemistry) to assess binding affinity .
- Methoxy Positioning: Synthesize ortho/meta/para-methoxy analogs to evaluate steric/electronic effects on receptor interaction .
- Phenyl Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and CNS penetration .
Statistical tools (e.g., QSAR modeling) correlate structural features with activity .
Crystallography Challenges
Q: What crystallographic issues arise during structural analysis, and how are they resolved? A: Common challenges and solutions:
- Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twinning parameters .
- Disorder: Apply PART/SUMP restraints for flexible methoxy or triazole groups .
- Weak Diffraction: Optimize cryoprotection (e.g., glycerol) and data collection at synchrotron sources .
Validation tools (e.g., PLATON) check for missed symmetry or voids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
